4-((3-(Piperidine-1-carbonyl)quinolin-4-yl)sulfonyl)benzonitrile

Description

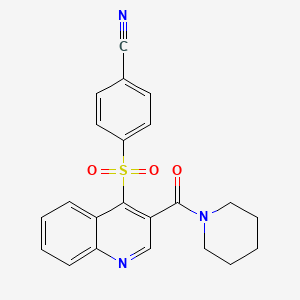

4-((3-(Piperidine-1-carbonyl)quinolin-4-yl)sulfonyl)benzonitrile is a synthetic small molecule characterized by a quinoline core substituted with a piperidine-1-carbonyl group at position 3 and a sulfonyl-linked benzonitrile moiety at position 4.

Properties

IUPAC Name |

4-[3-(piperidine-1-carbonyl)quinolin-4-yl]sulfonylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3S/c23-14-16-8-10-17(11-9-16)29(27,28)21-18-6-2-3-7-20(18)24-15-19(21)22(26)25-12-4-1-5-13-25/h2-3,6-11,15H,1,4-5,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJGHVICLHDIHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=C(C=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(Piperidine-1-carbonyl)quinolin-4-yl)sulfonyl)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized using methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Introduction of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline intermediate.

Sulfonylation: The sulfonyl group is introduced by reacting the quinoline-piperidine intermediate with a sulfonyl chloride reagent under basic conditions.

Benzonitrile Group Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Functional Group Analysis and Reactivity Predictions

The molecule contains the following reactive moieties:

-

Sulfonyl group (-SO₂-) : Electrophilic character, susceptible to nucleophilic substitution (e.g., with amines, alcohols).

-

Benzonitrile (-C≡N) : May participate in hydrolysis (to amides or carboxylic acids), catalytic hydrogenation (to amines), or cycloaddition reactions.

-

Piperidine-1-carbonyl : Amide-like bonds could undergo hydrolysis (acidic/basic conditions) or react with nucleophiles at the carbonyl carbon.

-

Quinoline scaffold : Aromatic C–H activation, electrophilic substitution (e.g., nitration, halogenation), or coordination with metal catalysts.

2.1. Sulfonyl Group Reactivity

The sulfonyl group may act as a leaving group under nucleophilic attack. Example reactions:

-

Nucleophilic substitution with amines (e.g., R-NH₂ → R-NH-SO₂-aryl).

-

Reduction : Sulfonyl groups can be reduced to thiols (-SH) using LiAlH₄ or similar agents.

2.2. Benzonitrile Transformations

-

Hydrolysis :

-

Acidic conditions: Benzonitrile → Benzamide → Benzoic acid.

-

Basic conditions: Direct conversion to carboxylate salts.

-

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd) converts nitriles to primary amines (-CH₂NH₂).

2.3. Piperidine-Carbonyl Interactions

-

Hydrolysis : Piperidine-1-carbonyl → Piperidine + carboxylic acid under strong acidic/basic conditions.

-

Nucleophilic acyl substitution : Reaction with Grignard reagents or organolithium compounds to form ketones or alcohols.

2.4. Quinoline Core Modifications

-

Electrophilic aromatic substitution : Halogenation (Cl₂/FeCl₃) or nitration (HNO₃/H₂SO₄) at electron-rich positions.

-

Metal-catalyzed coupling : Suzuki-Miyaura coupling (e.g., with aryl boronic acids) for biaryl synthesis.

Hypothetical Reaction Table

Based on analogous compounds ( ):

| Reaction Type | Conditions | Expected Product |

|---|---|---|

| Sulfonamide formation | Aniline, DMF, 80°C | 4-((3-(Piperidine-1-carbonyl)quinolin-4-yl)sulfonamide)benzonitrile |

| Nitrile hydrolysis | H₂SO₄ (20%), reflux, 6h | 4-((3-(Piperidine-1-carbonyl)quinolin-4-yl)sulfonyl)benzamide |

| Catalytic hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C | 4-((3-(Piperidine-1-carbonyl)quinolin-4-yl)sulfonyl)benzylamine |

| Quinoline bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C → 25°C | 4-((3-(Piperidine-1-carbonyl)-6-bromoquinolin-4-yl)sulfonyl)benzonitrile |

Challenges and Considerations

-

Steric hindrance : The quinoline and piperidine groups may limit accessibility to the sulfonyl or nitrile sites.

-

Regioselectivity : Electrophilic substitutions on the quinoline ring may favor positions 6 or 8 due to electronic directing effects.

-

Stability : The sulfonyl group could destabilize intermediates in strongly acidic/basic conditions.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds similar to 4-((3-(Piperidine-1-carbonyl)quinolin-4-yl)sulfonyl)benzonitrile exhibit antiviral properties, particularly against coronaviruses. For example, research on 1,4,4-trisubstituted piperidines has shown promising anti-coronavirus activity, suggesting that modifications to the piperidine structure can enhance efficacy against viral infections such as SARS-CoV-2 . The structure-activity relationship (SAR) studies reveal that specific substitutions can significantly improve antiviral potency.

Cancer Therapy

The compound's quinoline core is known for its anticancer properties. Quinoline derivatives have been studied extensively for their ability to inhibit various cancer cell lines. For instance, quinoline-based compounds have shown effectiveness in targeting cancer-related pathways and inducing apoptosis in malignant cells . The sulfonamide group in this compound may further enhance its selectivity and potency against certain tumors.

Neurological Disorders

Compounds containing piperidine moieties are often explored for their neuroprotective effects. The ability of this compound to cross the blood-brain barrier makes it a candidate for treating neurological conditions such as Alzheimer's disease or Parkinson's disease. Research into similar compounds has demonstrated their potential in modulating neurotransmitter systems and providing neuroprotection .

Case Study 1: Antiviral Efficacy

In a study evaluating the effectiveness of piperidine derivatives against SARS-CoV-2, researchers synthesized various analogues and tested their antiviral activity. The results indicated that certain modifications to the piperidine structure enhanced the compounds' ability to inhibit viral replication post-entry into host cells . This suggests that this compound could be optimized for similar antiviral applications.

Case Study 2: Anticancer Activity

A series of quinoline derivatives were evaluated for their cytotoxic effects on cancer cell lines. One derivative demonstrated significant growth inhibition in breast cancer cells, attributed to its ability to induce apoptosis through activation of caspase pathways . Given the structural similarities, this compound may exhibit comparable anticancer properties.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-((3-(Piperidine-1-carbonyl)quinolin-4-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Analytical and Physicochemical Properties

- Crystallography : Piperidine-containing analogs like 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile () adopt chair conformations, likely shared by the target compound, influencing crystal packing and solubility .

Biological Activity

4-((3-(Piperidine-1-carbonyl)quinolin-4-yl)sulfonyl)benzonitrile is a synthetic compound characterized by its unique structural features, including a quinoline ring, a piperidine moiety, and a sulfonyl group. This combination suggests potential biological activity, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Synthesis Methods

The synthesis typically involves several steps:

- Formation of the Quinoline Core : Using methods such as the Skraup synthesis.

- Introduction of the Piperidine Moiety : Through nucleophilic substitution reactions.

- Sulfonylation : Reacting with sulfonyl chloride under basic conditions.

- Benzonitrile Group Addition : Finalizing the compound structure.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The synthesized derivatives have been evaluated for their efficacy against various bacterial and fungal pathogens. For instance, studies have shown that piperidine derivatives can possess notable antibacterial activity against strains such as Xanthomonas axonopodis and Ralstonia solanacearum .

| Compound | Activity | Target Pathogen |

|---|---|---|

| This compound | Antibacterial | Gram-positive bacteria |

| 7-(3-Oximido-4-amido-piperidino)quinoline carboxylic acid | Antibacterial | Gram-positive bacteria |

| N-[3-Fluoro-4-{(6-Methoxy)-7-[Piperidinyl]quinolin-4-Yl}phenyl]carbamate | Anticancer | Various cancer cell lines |

Anticancer Activity

The quinoline moiety is known for its ability to interact with DNA and enzymes, potentially inhibiting their function. Several studies have highlighted the anticancer properties of related compounds, suggesting that this compound may also exhibit similar effects. For example, compounds with piperidine rings have been associated with significant cytotoxic activity in various cancer cell lines .

The mechanism of action for this compound likely involves:

- DNA Interaction : The quinoline structure may intercalate into DNA.

- Enzyme Inhibition : Targeting specific enzymes involved in cellular processes.

Case Studies

Recent studies have demonstrated the efficacy of related compounds in clinical settings:

- Antitumor Efficacy : A series of synthesized quinoline derivatives exhibited potent antitumor activity in vitro, with IC50 values lower than standard chemotherapeutic agents .

- Enzyme Inhibition : Compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE), showing promise as potential therapeutic agents for neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.